(1S)-1-(3-bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol
Overview
Description
(1S)-1-(3-bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol is an organic compound that features a trifluoromethyl group, a bromine atom, and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-methoxybenzaldehyde and trifluoroacetaldehyde.
Reaction Conditions: The key step involves the addition of trifluoroacetaldehyde to 3-bromo-4-methoxybenzaldehyde under basic conditions to form the desired product.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the reagents and control the reaction conditions precisely.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automation: Employing automated systems for monitoring and controlling the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(3-bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) can be employed.
Major Products
Oxidation: Formation of 3-bromo-4-methoxybenzaldehyde.
Reduction: Formation of 3-methoxyphenyl-2,2,2-trifluoroethan-1-ol.
Substitution: Formation of 3-substituted-4-methoxyphenyl-2,2,2-trifluoroethan-1-ol derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Protein Labeling: Utilized in the labeling of proteins for tracking and analysis.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug development.
Therapeutic Agents: Explored for its therapeutic properties in treating various diseases.
Industry
Material Science: Used in the development of new materials with unique properties.
Agriculture: Potential application as a pesticide or herbicide.
Mechanism of Action
The mechanism by which (1S)-1-(3-bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- (1S)-1-(3-chloro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol
- (1S)-1-(3-bromo-4-hydroxyphenyl)-2,2,2-trifluoroethan-1-ol
- (1S)-1-(3-bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine
Uniqueness
- Functional Groups : The presence of both a bromine atom and a trifluoromethyl group makes it unique.
- Reactivity : The combination of these functional groups imparts distinct reactivity patterns compared to similar compounds.
Properties
IUPAC Name |
(1S)-1-(3-bromo-4-methoxyphenyl)-2,2,2-trifluoroethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O2/c1-15-7-3-2-5(4-6(7)10)8(14)9(11,12)13/h2-4,8,14H,1H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZPYJJPAHZBFZ-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(F)(F)F)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H](C(F)(F)F)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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